An In-depth Technical Guide to Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine (CAS Number 62756-18-7): Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine (CAS Number 62756-18-7): Synthesis, Characterization, and Therapeutic Potential
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a benzylamine moiety, it gives rise to a chemical space rich with therapeutic potential, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, a tertiary amine featuring this privileged structural motif. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to present a detailed projection of its chemical properties, a robust synthetic route, and its putative pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel N-benzyl-pyrrolidine derivatives.
Introduction: The N-Benzyl-Pyrrolidine Scaffold
The N-benzyl-pyrrolidine framework is a recurring motif in a diverse array of pharmacologically active agents. The inherent chirality of the pyrrolidine ring, coupled with the conformational flexibility and aromatic interactions afforded by the benzyl group, allows for precise three-dimensional arrangements that can lead to high-affinity interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of activities, including anticonvulsant, antidepressant, antimicrobial, and anti-inflammatory properties. This wide range of biological effects underscores the significance of exploring novel analogues within this chemical class.
This guide focuses on Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, providing a detailed, predictive analysis of its characteristics and potential applications in the absence of extensive direct studies.
Physicochemical Properties
| Property | Predicted Value | Implication in Drug Development |
| Molecular Formula | C₁₆H₂₆N₂ | - |
| Molecular Weight | 246.40 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol/Water Partition Coefficient) | 2.8 - 3.2 | Indicates good lipophilicity, suggesting potential for membrane permeability and CNS penetration. |
| Topological Polar Surface Area (TPSA) | 15.2 Ų | Low TPSA is often correlated with good blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Contributes to solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |
| pKa (most basic) | 9.5 - 10.5 | The tertiary amine is expected to be protonated at physiological pH, influencing solubility and receptor interactions. |
| Aqueous Solubility | Moderately soluble | Expected to have sufficient solubility for formulation and in vitro assays. |
Table 1: Predicted Physicochemical Properties of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.
Synthesis and Purification
A robust and scalable synthetic route is paramount for the thorough investigation of any novel compound. Based on the chemical structure of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, a highly efficient and well-established method for its preparation is reductive amination. This approach involves the reaction of the commercially available primary amine, (1-ethylpyrrolidin-2-yl)methanamine, with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired tertiary amine.
Proposed Synthetic Workflow
The proposed synthesis is a one-pot reductive amination reaction, which is favored for its operational simplicity and generally high yields.[1]
Figure 1: Proposed workflow for the synthesis of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine via reductive amination.
Detailed Experimental Protocol
Materials:
-
(1-ethylpyrrolidin-2-yl)methanamine (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-ethylpyrrolidin-2-yl)methanamine (1.0 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add benzaldehyde (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.
Analytical Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene bridge, the protons of the pyrrolidine ring, and the ethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition and determine the exact mass of the molecule, further validating its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be appropriate.
Putative Pharmacological Profile and Therapeutic Potential
The structural features of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine suggest several potential avenues for pharmacological activity, primarily centered on the central nervous system.
Potential CNS Activity
Many N-benzyl-pyrrolidine derivatives exhibit significant CNS activity. For instance, some analogues have shown potent anticonvulsant properties.[2] The combination of a lipophilic benzyl group and a basic nitrogen atom is a common feature in many CNS-active drugs, as it facilitates crossing the blood-brain barrier. Furthermore, related structures have been investigated as dual serotonin and noradrenaline reuptake inhibitors, suggesting potential antidepressant or anxiolytic effects.
Figure 2: Relationship between the structural features of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine and its potential biological activities.
Antimicrobial Potential
The benzylamine and pyrrolidine moieties are also present in various antimicrobial agents. The cationic nature of the protonated amine at physiological pH can facilitate interactions with negatively charged bacterial cell membranes, potentially leading to membrane disruption and antimicrobial effects.
In Silico ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in modern drug discovery to identify potential liabilities. A predictive ADMET profile for Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is presented in Table 2, based on computational models.
| ADMET Parameter | Prediction | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Supports potential for CNS-targeted therapies. |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential inhibitor | Warrants experimental investigation to assess drug-drug interaction risk. |
| hERG Inhibition | Low to moderate risk | Should be experimentally evaluated to assess cardiotoxicity risk. |
| Ames Mutagenicity | Unlikely to be mutagenic | Favorable initial safety profile. |
| Plasma Protein Binding | High | May affect the free drug concentration and require consideration in dosing. |
Table 2: Predicted ADMET Profile of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.
Future Research Directions
This technical guide provides a foundational, albeit predictive, overview of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine. To fully elucidate its potential, the following experimental validations are recommended:
-
Synthesis and Characterization: The proposed synthetic route should be executed, and the compound's structure and purity rigorously confirmed using the analytical methods outlined.
-
In Vitro Pharmacological Screening: The compound should be screened against a panel of CNS targets, including receptors and transporters relevant to epilepsy and depression (e.g., GABA receptors, voltage-gated sodium channels, serotonin and noradrenaline transporters). Antimicrobial activity against a panel of pathogenic bacteria should also be assessed.
-
Experimental ADMET Studies: Key in silico predictions, such as CYP450 inhibition and hERG liability, should be validated through in vitro assays. Permeability and metabolic stability studies should also be conducted.
-
In Vivo Efficacy Studies: If promising in vitro activity is observed, the compound should be evaluated in relevant animal models of epilepsy, depression, or infection to establish in vivo efficacy and tolerability.
Conclusion
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine represents an intriguing yet underexplored molecule within the pharmacologically rich class of N-benzyl-pyrrolidine derivatives. Based on its structural characteristics and in silico predictions, it holds promise as a CNS-active agent with potential anticonvulsant or antidepressant properties. The synthetic and analytical protocols detailed in this guide provide a clear path for its synthesis and characterization, paving the way for the necessary experimental validation of its predicted therapeutic potential. Further investigation into this and related compounds is warranted to unlock their full potential in the development of novel therapeutics.
References
-
Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. [Link]
-
PrepChem. (n.d.). Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemaxon. (n.d.). Calculators & Predictors. Chemaxon. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. [Link]
-
Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]
-
Bonaventura, J., et al. (2015). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 138-142. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. [Link]
